molecular formula C10H12O3 B1322767 2-(4-(Methoxymethyl)phenyl)acetic acid CAS No. 343880-24-0

2-(4-(Methoxymethyl)phenyl)acetic acid

Cat. No. B1322767
Key on ui cas rn: 343880-24-0
M. Wt: 180.2 g/mol
InChI Key: UBICBXUVKYZJTD-UHFFFAOYSA-N
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Patent
US06630509B2

Procedure details

4-(Bromomethyl)phenylacetic acid (4.85 g, 21.17 mmole), sodium methoxide (30% in methanol, ˜12 ml, ˜65 mmole)) and methanol (30 ml) were mixed and refluxed over night. The reaction mixture was allowed to cool down and was then acidified with HCL (1M). Methanol was evaporated. Water was added and the reaction mixture was extracted three times with dichloromethane. The combined organic phases was washed with brine and dried with NA2SO4. Evaporation gave 3.6 g, 94.4%, of the desired product.
Quantity
4.85 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1.[CH3:13][O-:14].[Na+]>CO>[CH3:13][O:14][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.85 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)CC(=O)O
Name
sodium methoxide
Quantity
12 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed over night
TEMPERATURE
Type
TEMPERATURE
Details
to cool down
CUSTOM
Type
CUSTOM
Details
Methanol was evaporated
ADDITION
Type
ADDITION
Details
Water was added
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted three times with dichloromethane
WASH
Type
WASH
Details
The combined organic phases was washed with brine
CUSTOM
Type
CUSTOM
Details
dried with NA2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
gave 3.6 g, 94.4%

Outcomes

Product
Name
Type
product
Smiles
COCC1=CC=C(C=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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